molecular formula C6H5ClINO B1422494 5-Chloro-3-iodo-2-methoxypyridine CAS No. 1261365-72-3

5-Chloro-3-iodo-2-methoxypyridine

Cat. No.: B1422494
CAS No.: 1261365-72-3
M. Wt: 269.47 g/mol
InChI Key: OPXAQMQXSBMJET-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-2-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H5ClINO and a molecular weight of 269.47 g/mol . This compound is characterized by the presence of chlorine, iodine, and methoxy functional groups attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

5-Chloro-3-iodo-2-methoxypyridine is a halogenated heterocycle . It is primarily used as a reactant in the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling and Suzuki-Miyaura cross-coupling reactions . Therefore, its primary targets are the reactants involved in these reactions.

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with its targets through a process involving oxidative addition and transmetalation . The palladium catalyst donates electrons to form a new Pd-C bond during oxidative addition. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling pathway, a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . This pathway is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of this compound is the formation of biaryls via the Suzuki-Miyaura cross-coupling reaction . These biaryls are important structures in many organic compounds, including pharmaceuticals and materials.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and an organoboron reagent . The reaction conditions, such as temperature and solvent, can also affect the efficacy and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-iodo-2-methoxypyridine typically involves halogenation reactions. One common method is the iodination of 5-chloro-2-methoxypyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodo-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

5-Chloro-3-iodo-2-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and as a precursor for bioactive compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-iodo-2-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. The combination of chlorine, iodine, and methoxy groups makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

5-chloro-3-iodo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXAQMQXSBMJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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